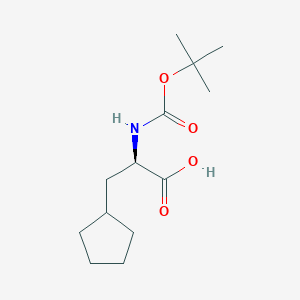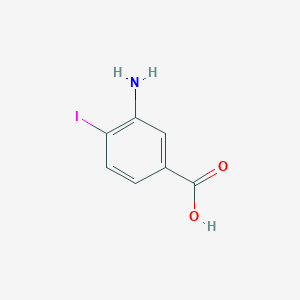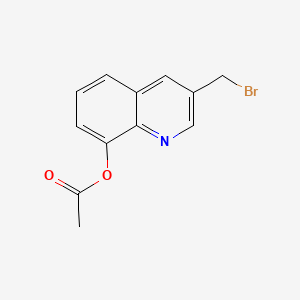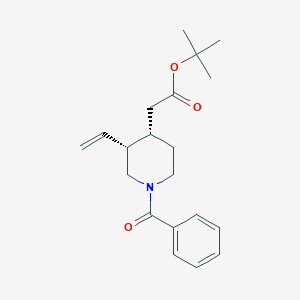
(3-Bromo-4,5-Dimethoxyphenyl)Methanol
Vue d'ensemble
Description
“(3-Bromo-4,5-Dimethoxyphenyl)Methanol” is a chemical compound with the linear formula C9H11BrO3 . It is also known as "Benzenemethanol, 3,4-dimethoxy-" .
Synthesis Analysis
The synthesis of “(3-Bromo-4,5-Dimethoxyphenyl)Methanol” and its derivatives has been reported in several studies . For instance, one study described the alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, which produced new diaryl methanes . The targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .Molecular Structure Analysis
The molecular structure of “(3-Bromo-4,5-Dimethoxyphenyl)Methanol” can be represented by the SMILES string COC1=CC(CO)=CC(Br)=C1OC . The InChI representation is 1S/C9H11BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3 .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Biologically Active Compounds : A study by Akbaba et al. (2010) detailed the synthesis of a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, emphasizing its utility in creating biologically active compounds (Akbaba et al., 2010).
Carbonic Anhydrase Inhibitory Properties : Balaydın et al. (2012) synthesized derivatives of (3-bromo-4,5-dimethoxyphenyl)methanol and tested their inhibition of human carbonic anhydrase, suggesting potential medical applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Chemical Synthesis and Methodology
Optimization of Bromination Methods : The research by Xu Yong-nan (2012) focused on optimizing the bromination of aromatic ethers, which is relevant for the efficient synthesis of compounds like (3-bromo-4,5-dimethoxyphenyl)methanol (Xu Yong-nan, 2012).
Selective Demethylation in Bromination : Çetinkaya et al. (2011) explored the selective O-demethylation in the bromination of compounds related to (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting its importance in creating specific bromophenol derivatives (Çetinkaya et al., 2011).
Antioxidant and Enzyme Inhibition Properties
Antioxidant Properties : Another study by Balaydın et al. (2010) synthesized bromophenol derivatives from bis(3,4-dimethoxyphenyl)methanone and evaluated their antioxidant properties, indicating the potential of (3-bromo-4,5-dimethoxyphenyl)methanol derivatives in this field (Balaydın et al., 2010).
Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase : The research by Oztaskin et al. (2022) synthesized new bromophenol derivatives and tested their inhibition effects on enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications (Oztaskin et al., 2022).
Propriétés
IUPAC Name |
(3-bromo-4,5-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEVAYJQNWVYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474159 | |
| Record name | (3-Bromo-4,5-Dimethoxyphenyl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4,5-Dimethoxyphenyl)Methanol | |
CAS RN |
52783-74-1 | |
| Record name | (3-Bromo-4,5-Dimethoxyphenyl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



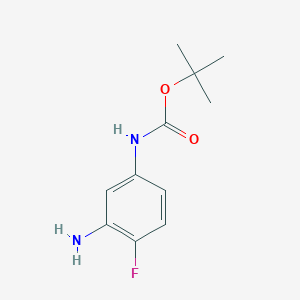
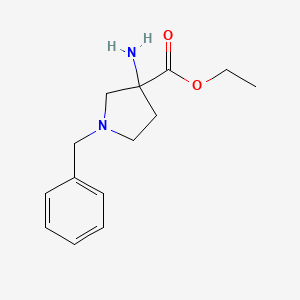
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)
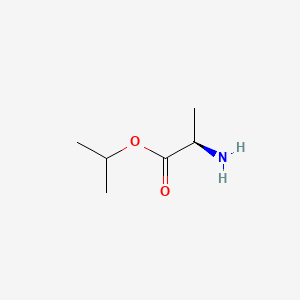
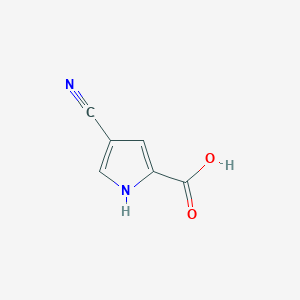
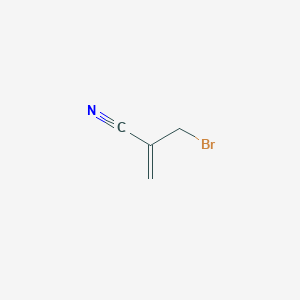
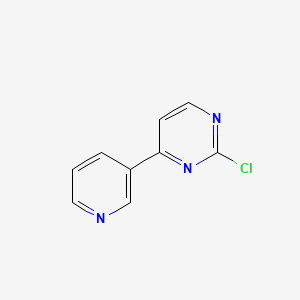
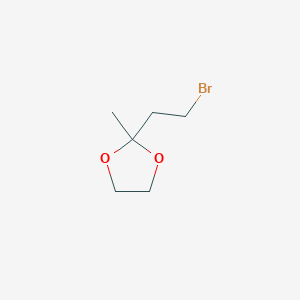
![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)
